REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](I)=[N:7][NH:8]2)=[CH:4][CH:3]=1.C[C:13]([N:15](C)C)=O>[Zn].[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:13]#[N:15])=[N:7][NH:8]2)=[CH:4][CH:3]=1 |f:3.4.5,6.7.8,9.10.11.12.13|
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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ClC1=CC=C2C(=NNC2=C1)I
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Name
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|
Quantity
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48 mL
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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113 mg
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Type
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catalyst
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Smiles
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[Zn]
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Name
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zinc cyanide
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Quantity
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1.01 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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318 mg
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Type
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catalyst
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Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
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|
Quantity
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263 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between EtOAc and 0.5M HCl aq. The organic phase
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Type
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WASH
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Details
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was washed twice with 0.5M HCl aq and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was then dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The crude material was purified by silica gel chromatography
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Type
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CUSTOM
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Details
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to give the indicated product
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Name
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|
Type
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|
Smiles
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ClC1=CC=C2C(=NNC2=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |